![molecular formula C18H31Cl2N3 B1525671 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220035-69-7](/img/structure/B1525671.png)
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C18H30ClN3 . It is closely related to other piperazine and piperidine derivatives .
Molecular Structure Analysis
The InChI code for 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Scientific Research Applications
Receptor Research and Drug Development 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride has been studied for its potential application in the treatment of anxiety and mood disorders. Research involving a related compound, DU 125530, demonstrated its potential as a selective, silent 5-HT(1A) antagonist. The study utilized Positron Emission Tomography (PET) and a specific radioligand, revealing dose-dependent occupancy of the 5-HT(1A) receptor in the human brain. This high occupancy, coupled with minimal acute side effects, positions such compounds as promising candidates for treating mood-related disorders (Rabiner et al., 2002).
Oncology and Radiology In oncology and radiology, compounds structurally similar to 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, like P-(123)I-MBA, have been studied for their ability to visualize primary breast tumors in vivo. The selective binding to sigma receptors, which are overexpressed on breast cancer cells, allows for precise tumor localization and imaging, aiding in diagnostics and treatment planning (Caveliers et al., 2002).
Drug Metabolism Studies Understanding the metabolic pathways of drugs similar to 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is crucial for predicting their behavior in the human body and optimizing their therapeutic efficacy. For instance, the urinary metabolism of zipeprol (1-(2-methoxy-2-phenyl)-ethyl-4-(2-hydroxy-3-methoxy-3-phenyl)-propyl-piperazine dihydrochloride) in humans, dogs, and rats has been comprehensively studied, identifying the primary metabolites and elucidating the major metabolic pathways involved, such as N-dealkylation and hydroxylation (Constantin & Pognat, 1978).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine, a similar compound, is a GABA receptor agonist .
Mode of Action
Piperazine, a structurally related compound, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways .
Result of Action
It’s known that piperazine derivatives are used as building blocks for the syntheses of receptor agonists and antagonists .
Action Environment
It’s known that certain compounds can be combustible and cause acute toxic effects .
properties
IUPAC Name |
1-benzyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-5-18(6-3-1)16-21-13-11-20(12-14-21)10-8-17-7-4-9-19-15-17;;/h1-3,5-6,17,19H,4,7-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMIMUDLFAEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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